Cas no 25395-11-3 (Triacetyl Aloe-emodin (Impurity A))

Triacetyl Aloe-emodin (Impurity A) is a chemically modified derivative of aloe-emodin, characterized by the acetylation of its hydroxyl groups. This modification enhances the compound's stability and solubility in organic solvents, making it suitable for analytical and research applications. As a reference standard, it is particularly valuable in the quality control of aloe-emodin-containing products, ensuring accurate identification and quantification of impurities. Its well-defined structure and high purity facilitate reliable performance in chromatographic analyses, such as HPLC and LC-MS. Triacetyl Aloe-emodin serves as a critical tool in pharmaceutical and phytochemical studies, aiding in the characterization of degradation pathways and impurity profiling.
Triacetyl Aloe-emodin (Impurity A) structure
25395-11-3 structure
商品名:Triacetyl Aloe-emodin (Impurity A)
CAS番号:25395-11-3
MF:C21H16O8
メガワット:396.34694
CID:837164
PubChem ID:4427958

Triacetyl Aloe-emodin (Impurity A) 化学的及び物理的性質

名前と識別子

    • 9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-[(acetyloxy)methyl]-
    • Triacetyl Aloe-emodin (Impurity A)
    • (4,5-diacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate
    • Triacetyl Aloe-emodi
    • 1,8-BIS(ACETYLOXY)-3-[(ACETYLOXY)METHYL]-9,10-ANTHRACENEDIONE
    • 1,8-Diacetoxy-3-acetoxymethyl-anthrachinon
    • 1,8-diacetoxy-3-acetoxymethyl-anthraquinone
    • Aloe-emodin Impurity A
    • aloe-emodin triacetate
    • Aloeemodin-triacetat
    • Tris-O-acetyl-aloe-emodin
    • 3-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyldiacetate
    • 3-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
    • 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione;1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone Triacetate; Aloe-emodin Impurity A;
    • 25395-11-3
    • SCHEMBL8929967
    • AKOS030240359
    • DTXSID50403188
    • CS-0464946
    • CHEMBL42431
    • 3-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
    • HY-W353602
    • J-015980
    • Aleoe-emodin triacetate
    • [4,5-BIS(ACETYLOXY)-9,10-DIOXOANTHRACEN-2-YL]METHYL ACETATE
    • インチ: InChI=1S/C21H16O8/c1-10(22)27-9-13-7-15-19(17(8-13)29-12(3)24)21(26)18-14(20(15)25)5-4-6-16(18)28-11(2)23/h4-8H,9H2,1-3H3
    • InChIKey: XWXLCJZCCDHZGN-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C

計算された属性

  • せいみつぶんしりょう: 396.08500
  • どういたいしつりょう: 396.08451746g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 714
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.380
  • ゆうかいてん: 175-177 ºC
  • ふってん: 579.7°C at 760 mmHg
  • フラッシュポイント: 254.1°C
  • 屈折率: 1.593
  • PSA: 113.04000
  • LogP: 2.37570

Triacetyl Aloe-emodin (Impurity A) セキュリティ情報

Triacetyl Aloe-emodin (Impurity A) 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2915390090

    概要:

    2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

Triacetyl Aloe-emodin (Impurity A) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T734000-50mg
Triacetyl Aloe-emodin (Impurity A)
25395-11-3
50mg
$951.00 2023-05-17
Biosynth
IT28380-10 mg
Triacetyl aloe-emodin (impurity A)
25395-11-3
10mg
$462.00 2023-01-04
TRC
T734000-25mg
Triacetyl Aloe-emodin (Impurity A)
25395-11-3
25mg
$ 523.00 2023-09-05
LKT Labs
T6833-100 mg
Triacetyl Aloe-emodin (Impurity A)
25395-11-3 ≥98%
100MG
$1,335.60 2023-07-10
Biosynth
IT28380-1 mg
Triacetyl aloe-emodin (impurity A)
25395-11-3
1mg
$115.50 2023-01-04
Biosynth
IT28380-2 mg
Triacetyl aloe-emodin (impurity A)
25395-11-3
2mg
$173.26 2023-01-04
A2B Chem LLC
AD20014-20mg
1,8-BIS(ACETYLOXY)-3-[(ACETYLOXY)METHYL]-9,10-ANTHRACENEDIONE
25395-11-3 95%
20mg
$357.00 2024-04-20
LKT Labs
T6833-10mg
Triacetyl Aloe-emodin (Impurity A)
25395-11-3 ≥98%
10mg
$210.00 2024-05-21
LKT Labs
T6833-100mg
Triacetyl Aloe-emodin (Impurity A)
25395-11-3 ≥98%
100mg
$995.00 2024-05-21
LKT Labs
T6833-25mg
Triacetyl Aloe-emodin (Impurity A)
25395-11-3 ≥98%
25mg
$350.00 2024-05-21

Triacetyl Aloe-emodin (Impurity A) 関連文献

Triacetyl Aloe-emodin (Impurity A)に関する追加情報

Triacetyl Aloe-emodin (Impurity A) and Its Significance in Modern Research

Triacetyl Aloe-emodin (Impurity A) is a compound with the CAS number 25395-11-3, which has garnered significant attention in the field of chemical and biomedical research. This compound, derived from natural sources, exhibits a unique structure that makes it a subject of interest for various scientific investigations. The acetylated form of Aloe-emodin, specifically the triacetyl derivative, has been studied for its potential biological activities and its role as an impurity in pharmaceutical formulations.

The chemical structure of Triacetyl Aloe-emodin (Impurity A) consists of a core chromene ring system modified by acetyl groups at specific positions. This modification enhances its solubility and stability, making it more suitable for various applications in research and development. The compound’s ability to interact with biological targets has led to its investigation in several therapeutic areas, including anti-inflammatory, antioxidant, and anticancer effects.

Recent studies have highlighted the importance of impurities in drug development and quality control. Triacetyl Aloe-emodin (Impurity A), being a common byproduct in the synthesis of Aloe-emodin derivatives, has been extensively analyzed for its impact on the overall efficacy and safety of pharmaceutical products. Researchers have employed advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to quantify and characterize this impurity accurately.

The pharmacological properties of Triacetyl Aloe-emodin (Impurity A) have been a focus of numerous investigations. For instance, studies have demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings suggest that the compound could be a valuable asset in developing novel anti-inflammatory drugs. Additionally, its antioxidant properties have been linked to its potential role in protecting against oxidative stress-induced cellular damage.

In the realm of oncology, Triacetyl Aloe-emodin (Impurity A) has shown promise as a chemopreventive agent. Preclinical studies have indicated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating stress signaling pathways. These mechanisms are crucial for developing effective anticancer therapies that target both primary tumors and metastatic lesions.

The synthesis of Triacetyl Aloe-emodin (Impurity A) involves specific chemical reactions that must be optimized to ensure high yield and purity. Researchers have explored various synthetic routes, including enzymatic acetylation and chemical esterification, to improve the efficiency of this process. Advances in green chemistry have also contributed to the development of more sustainable methods for producing this compound without compromising its quality.

The role of Triacetyl Aloe-emodin (Impurity A) as an impurity in pharmaceutical formulations necessitates stringent quality control measures. Regulatory agencies require detailed characterization and quantification of impurities to ensure that final drug products meet safety and efficacy standards. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate the structural properties of this impurity, providing insights into its behavior within complex drug matrices.

The impact of Triacetyl Aloe-emodin (Impurity A) on drug metabolism has also been a subject of interest. Studies have shown that this compound can influence the activity of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs in the body. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing dosing regimens to enhance therapeutic outcomes.

The future prospects of Triacetyl Aloe-emodin (Impurity A) in research are promising. Ongoing studies aim to explore its potential applications in personalized medicine, where it could be used as a biomarker or therapeutic agent tailored to individual patient profiles. Additionally, advancements in computational chemistry are enabling researchers to predict the biological activity of this compound more accurately, facilitating faster development of new drug candidates.

In conclusion, Triacetyl Aloe-emodin (Impurity A), with its CAS number 25395-11-3, represents a significant compound in modern chemical and biomedical research. Its unique properties and potential applications make it a valuable subject for further investigation across various therapeutic areas. As research continues to uncover new insights into its behavior and effects, Triacetyl Aloe-emodin (Impurity A) is poised to play an increasingly important role in advancing medical science.

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